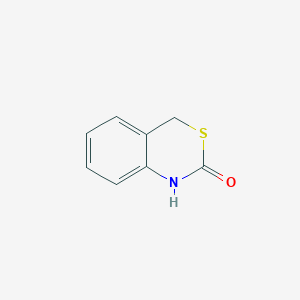

1,4-Dihydro-2H-3,1-benzothiazin-2-one

Description

Structure

3D Structure

Properties

CAS No. |

553-04-8 |

|---|---|

Molecular Formula |

C8H7NOS |

Molecular Weight |

165.21 g/mol |

IUPAC Name |

1,4-dihydro-3,1-benzothiazin-2-one |

InChI |

InChI=1S/C8H7NOS/c10-8-9-7-4-2-1-3-6(7)5-11-8/h1-4H,5H2,(H,9,10) |

InChI Key |

BNIUUURYVJQILK-UHFFFAOYSA-N |

Canonical SMILES |

C1C2=CC=CC=C2NC(=O)S1 |

Origin of Product |

United States |

Advanced Synthetic Methodologies and Strategic Approaches for 1,4 Dihydro 2h 3,1 Benzothiazin 2 One and Its Derivatives

Elucidation of Classical and Modern Synthetic Routes to the 1,4-Dihydro-2H-3,1-benzothiazin-2-one Scaffold

The construction of the this compound core has been achieved through a variety of synthetic strategies, ranging from classical intramolecular cyclizations to modern multicomponent and catalytic approaches.

Intramolecular Cyclization Reactions for Core Ring Formation

Intramolecular cyclization is a fundamental and widely employed strategy for the synthesis of the this compound ring system. These reactions typically involve the formation of a key carbon-nitrogen or carbon-sulfur bond to close the six-membered heterocyclic ring.

One of the classical approaches involves the reaction of 2-aminothiophenol (B119425) with chloroacetyl chloride. This reaction proceeds via an initial acylation of the amino group, followed by an intramolecular nucleophilic substitution where the thiol group displaces the chloride to form the benzothiazinone ring.

Another common strategy utilizes 2-aminobenzyl mercaptan as a key intermediate. This compound can be reacted with phosgene (B1210022) or a phosgene equivalent, such as triphosgene (B27547) or carbonyldiimidazole, to facilitate the cyclization and formation of the desired benzothiazinone. The reaction of 2-aminothiophenol with 2-chloroacetic acid leads to the formation of 3,4-dihydro-2H- researchgate.netresearchgate.net-benzothiazin-3-one. researchgate.net

A versatile method for the synthesis of fused 1,2,3-triazinone systems involves a tandem diazotization/cyclization approach. beilstein-journals.org This strategy could potentially be adapted for the synthesis of benzothiazinone analogs.

| Starting Materials | Reagents/Conditions | Product | Key Transformation |

|---|---|---|---|

| 2-Aminothiophenol, Chloroacetyl chloride | Base | This compound | Intramolecular nucleophilic substitution |

| 2-Aminobenzyl mercaptan, Phosgene | Base | This compound | Cyclization with a carbonyl source |

| 2-Aminothiophenol, 2-Chloroacetic acid | NaOH, reflux | 3,4-dihydro-2H- researchgate.netresearchgate.net-benzothiazin-3-one | Condensation and cyclization researchgate.net |

Multicomponent Reaction Strategies in this compound Synthesis

Multicomponent reactions (MCRs) have emerged as powerful tools in organic synthesis, allowing for the construction of complex molecules in a single step from three or more starting materials. beilstein-journals.org These reactions are highly atom-economical and offer a convergent approach to the synthesis of diverse heterocyclic scaffolds.

While specific MCRs for the direct synthesis of this compound are not extensively reported, related benzoxazinone (B8607429) structures have been synthesized via palladium-catalyzed MCRs. researchgate.net This suggests the potential for developing similar strategies for the sulfur-containing analogs. For instance, a palladium-catalyzed three-component reaction involving a 2-aminothiophenol derivative, a suitable carbonyl source, and a third component could potentially lead to the desired benzothiazinone scaffold.

The Ugi and Passerini reactions are other prominent MCRs that have been utilized to create a wide variety of heterocyclic compounds. beilstein-journals.org The development of an Ugi- or Passerini-based MCR for the synthesis of this compound derivatives would be a significant advancement in the field.

Transition Metal-Catalyzed and Organocatalytic Approaches to this compound Derivatives

Transition metal catalysis has revolutionized organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. nih.gov Palladium-catalyzed cross-coupling reactions, in particular, have been widely used for the synthesis of various heterocyclic cores. nih.gov

For the synthesis of 1,2-benzothiazine 1,1-dioxides, palladium-catalyzed tandem cyclization of ynamides has been reported. nih.gov While this is a different isomer, the principles could be adapted. A plausible approach for this compound could involve a palladium-catalyzed intramolecular C-S or C-N bond formation from a suitably functionalized acyclic precursor.

Organocatalysis, the use of small organic molecules to catalyze chemical reactions, has also become a powerful tool in asymmetric synthesis. N-heterocyclic carbenes (NHCs) have been shown to be effective catalysts for a variety of transformations, including the synthesis of benzothiazolo-pyrimidinones through a Mannich/lactamization domino reaction. nih.gov This highlights the potential of organocatalysis in the stereoselective synthesis of related benzothiazinone structures.

Development of Stereoselective Synthetic Pathways for Chiral this compound Analogs

The development of stereoselective methods for the synthesis of chiral this compound analogs is of great interest, as the biological activity of many compounds is dependent on their stereochemistry.

One approach to achieving stereoselectivity is through the use of chiral auxiliaries. A chiral auxiliary can be attached to the starting material, directing the stereochemical outcome of a subsequent cyclization reaction. After the desired stereocenter is established, the auxiliary can be removed.

Asymmetric catalysis offers a more elegant and atom-economical approach to chiral synthesis. This can involve the use of chiral transition metal catalysts or chiral organocatalysts. For example, an enantioselective hydrogenation of a benzoxazinone precursor has been achieved using an iridium catalyst, affording chiral 2-substituted 1,4-benzoxazin-3-ones. nih.gov A similar strategy could be envisioned for the synthesis of chiral benzothiazinones. The stereospecific [3+3] annulation between pyridinium (B92312) 1,4-zwitterionic thiolates and aziridines provides an enantio-retained pathway to functionalized 3,4-dihydro-2H-1,4-thiazines. rsc.org

| Approach | Catalyst/Reagent | Key Feature | Potential Application |

|---|---|---|---|

| Chiral Auxiliary | Evans auxiliary, etc. | Diastereoselective cyclization | Synthesis of specific stereoisomers |

| Asymmetric Catalysis | Chiral transition metal complexes (e.g., Ir, Rh, Pd) | Enantioselective bond formation | Direct synthesis of enantiomerically enriched products |

| Organocatalysis | Chiral N-heterocyclic carbenes, thioureas | Enantioselective domino reactions | Access to complex chiral scaffolds nih.gov |

Sustainable and Green Chemistry Methodologies in Benzothiazinone Synthesis

The principles of green chemistry are increasingly being applied to the synthesis of pharmaceuticals and other fine chemicals to minimize environmental impact. nih.gov This includes the use of greener solvents, catalysts, and energy sources. mdpi.com

Microwave-assisted synthesis has emerged as a valuable tool in green chemistry, often leading to shorter reaction times, higher yields, and cleaner reactions. mdpi.com The synthesis of 1,4-benzothiazine derivatives has been achieved using microwave irradiation, demonstrating the potential of this technology in the preparation of benzothiazinones. researchgate.net

The use of water as a solvent is highly desirable from a green chemistry perspective. While many organic reactions are not compatible with water, the development of water-tolerant catalysts and reaction conditions is an active area of research. The synthesis of some 1,4-benzothiazine derivatives has been reported in the presence of β-cyclodextrin in water. nih.gov

Solvent-free reaction conditions, where the reactants are ground together, also represent a green synthetic approach. mdpi.com This method can reduce waste and simplify product purification.

Targeted Functionalization and Derivatization Strategies of the this compound Nucleus

Once the this compound scaffold has been synthesized, further functionalization and derivatization can be carried out to explore the structure-activity relationships of this class of compounds.

The nitrogen atom of the benzothiazinone ring is a common site for functionalization. N-alkylation can be achieved by treating the parent compound with an alkyl halide in the presence of a base. researchgate.net This allows for the introduction of a wide variety of substituents at the N-3 position.

The aromatic ring of the benzothiazinone nucleus can also be functionalized through electrophilic aromatic substitution reactions, such as nitration, halogenation, or Friedel-Crafts acylation. The position of substitution will be directed by the existing substituents on the ring.

N-Substitution Reactions at Position 1 for Modulating Reactivity and Biological Interactions

The nitrogen atom at position 1 of the this compound scaffold is a key site for synthetic modification. Introducing various substituents at this position can significantly alter the compound's physicochemical properties, reactivity, and biological interactions. N-substitution reactions, primarily alkylations and acylations, are fundamental strategies for creating diverse libraries of derivatives for further investigation.

N-alkylation is typically achieved by treating the parent benzothiazinone with an alkylating agent, such as an alkyl halide, in the presence of a base. The choice of base and solvent system can be crucial for achieving high yields and selectivity. Common bases include sodium hydride (NaH) and potassium carbonate (K2CO3), often used in polar aprotic solvents like dimethylformamide (DMF) or tetrahydrofuran (B95107) (THF). For instance, the N-alkylation of the related 1,4-benzothiazin-3-one has been successfully performed using methyl chloroacetate (B1199739) in the presence of K2CO3. Phase-transfer catalysis (PTC) presents another effective method for N-alkylation, particularly for derivatives that may have limited solubility in standard organic solvents. This technique utilizes a phase-transfer catalyst, such as tetra-n-butylammonium bromide (TBAB), to facilitate the reaction between the deprotonated nitrogen anion in the aqueous or solid phase and the alkyl halide in the organic phase. rsc.org

N-acylation introduces a carbonyl group onto the nitrogen atom, forming an N-acylbenzothiazinone. This transformation is generally accomplished by reacting the parent compound with an acyl chloride or anhydride. These reactions can modulate the electronic properties of the heterocyclic ring and provide handles for further functionalization. The introduction of different alkyl and acyl groups allows for the fine-tuning of lipophilicity and steric bulk, which are critical parameters for modulating interactions with biological targets.

Table 1: Representative N-Substitution Reactions on Benzothiazinone Scaffolds This table is illustrative of general methods applied to related heterocyclic systems.

| Reaction Type | Reagent | Typical Conditions | Product Type |

|---|---|---|---|

| N-Alkylation | Alkyl Halide (e.g., CH3I, BrCH2COOCH3) | Base (K2CO3 or NaH), Solvent (DMF or THF) | 1-Alkyl-1,4-dihydro-2H-3,1-benzothiazin-2-one |

| N-Alkylation (PTC) | Alkyl Halide (e.g., C4H9Br) | Aqueous NaOH, Catalyst (TBAB) | 1-Alkyl-1,4-dihydro-2H-3,1-benzothiazin-2-one |

| N-Acylation | Acyl Chloride (e.g., CH3COCl) | Base (Pyridine or Et3N), Solvent (CH2Cl2) | 1-Acyl-1,4-dihydro-2H-3,1-benzothiazin-2-one |

Electrophilic and Nucleophilic Aromatic Substitutions on the Benzene (B151609) Ring of this compound

Functionalization of the fused benzene ring via aromatic substitution reactions provides a direct route to modify the electronic landscape and introduce new functionalities onto the this compound core. Both electrophilic and nucleophilic substitution strategies can be employed, with the regiochemical outcome dictated by the directing effects of the heterocyclic portion of the molecule.

Electrophilic Aromatic Substitution (EAS)

Halogenation, such as bromination with bromine in acetic acid, has been shown to occur regioselectively. Monobromination typically yields the 6-bromo derivative, and further reaction can lead to the 6,7-dibromo compound. nih.gov Nitration, using reagents like nitric acid in sulfuric acid, also proceeds with high regioselectivity. Studies have reported that nitration leads to the formation of the 6-nitro product, with subsequent dinitration occurring at the 8-position. nih.gov These substitutions are classic examples of EAS, where a strong electrophile is generated in situ and attacks the electron-rich aromatic ring. nih.gov Advanced methods, such as palladium-catalyzed C-H activation using N-halosuccinimides, have also been developed for the regioselective halogenation of similar heterocyclic systems. mdpi.comrsc.org

Table 2: Electrophilic Aromatic Substitution Reactions on a Benzothiazinone Analog Based on findings for the related (2H)-1,4-benzothiazin-3(4H)-one scaffold. nih.gov

| Reaction Type | Reagents | Conditions | Position of Substitution |

|---|---|---|---|

| Bromination (mono) | Br2 | Glacial Acetic Acid | C-6 |

| Bromination (di) | Excess Br2 | Glacial Acetic Acid | C-6 and C-7 |

| Nitration (mono) | HNO3 / H2SO4 | Standard nitrating conditions | C-6 |

| Nitration (di) | Excess HNO3 / H2SO4 | Forcing conditions | C-6 and C-8 |

Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic aromatic substitution is less common and requires the presence of strong electron-withdrawing groups (EWGs) on the aromatic ring, typically positioned ortho or para to a suitable leaving group (like a halogen). nih.govbeilstein-journals.org Therefore, a multi-step strategy is necessary. First, an EWG such as a nitro group is introduced onto the benzene ring via an electrophilic nitration reaction, as described above. If this nitro group is positioned ortho or para to a pre-existing halogen atom on the ring, the molecule becomes activated for SNAr. Subsequent reaction with a nucleophile (e.g., an amine, alkoxide, or thiol) can displace the halogen, allowing for the introduction of a wide range of substituents. organic-chemistry.org

Modifications and Transformations at the C-2 Carbonyl Group and C-4 Methylene (B1212753) Position

The C-2 carbonyl and C-4 methylene groups of the this compound scaffold are reactive sites that offer opportunities for diverse structural modifications.

The C-4 methylene (CH2) group, being alpha to the sulfur atom, exhibits enhanced acidity and can be functionalized through various C-C bond-forming reactions. Deprotonation with a suitable base can generate a carbanion that can participate in reactions with electrophiles. For example, condensation reactions with aldehydes and ketones, often catalyzed by a base like sodium methoxide, can be used to introduce alkylidene or arylidene substituents at the C-4 position. researchgate.net This approach has been demonstrated in the isomeric 1,4-benzothiazin-3-one system, where the active methylene at C-2 readily condenses with benzaldehyde. researchgate.net

The C-2 carbonyl group is a classic functional group amenable to numerous transformations. It can be converted to a thiocarbonyl group (C=S) through reaction with thionating agents like Lawesson's reagent or phosphorus pentasulfide. This modification significantly alters the electronic character and hydrogen-bonding capabilities of the molecule. Furthermore, the carbonyl group can be a precursor for spirocyclic derivatives. The reaction of related 2-chloro-1,4-benzothiazin-3-ones with certain 'push-pull' enamines has been shown to result in the formation of complex spiro compounds, demonstrating the electrophilic character of the C-2 position when appropriately activated. utmb.edulookchem.com

Table 3: Potential Modifications at C-2 and C-4 Positions This table is illustrative of general methods applied to the scaffold and related heterocyclic systems.

| Position | Reaction Type | Reagents | Resulting Structure |

|---|---|---|---|

| C-4 | Aldol-type Condensation | Aldehyde (e.g., Benzaldehyde), Base (e.g., CH3ONa) | 4-Alkylidene/Arylidene derivative |

| C-4 | Alkylation | Strong Base (e.g., LDA), Alkyl Halide (e.g., CH3I) | 4-Alkyl derivative |

| C-2 | Thionation | Lawesson's Reagent or P4S10 | 1,4-Dihydro-2H-3,1-benzothiazine-2-thione |

| C-2 | Spirocyclization | (Activated C-2 precursor) + Bifunctional Nucleophile | Spirocyclic benzothiazinone |

Click Chemistry Applications in the Synthesis of Novel this compound Conjugates

Click chemistry, particularly the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), has become a powerful tool for covalently linking molecular building blocks with high efficiency and specificity. wikipedia.orgnih.gov This methodology can be readily applied to the this compound scaffold to synthesize novel conjugates for various applications, including medicinal chemistry and materials science. The core of this strategy involves the formation of a stable 1,2,3-triazole ring, which acts as a robust linker between the benzothiazinone core and another molecule of interest. nih.gov

The synthetic approach requires the preparation of a benzothiazinone derivative bearing either a terminal alkyne or an azide (B81097) functionality. organic-chemistry.org This is typically achieved through N-alkylation at position 1. For example, reacting the parent heterocycle with propargyl bromide provides the corresponding N-propargyl derivative (a terminal alkyne). Alternatively, reaction with a haloalkyl azide (e.g., 2-azidoethyl bromide) or a two-step sequence involving reaction with a haloalkanol followed by conversion of the hydroxyl group to an azide (e.g., via a mesylate or tosylate intermediate and subsequent displacement with sodium azide) can furnish the azide-functionalized precursor.

Once the functionalized benzothiazinone is obtained, it can be "clicked" with a complementary partner molecule (an azide or an alkyne) in the presence of a Cu(I) catalyst. organic-chemistry.org The catalyst is often generated in situ from a Cu(II) salt, such as copper(II) sulfate, and a reducing agent like sodium ascorbate. This reaction is highly regioselective, yielding exclusively the 1,4-disubstituted triazole isomer. organic-chemistry.org This strategy has been successfully used to prepare novel benzothiazole-triazole derivatives and 1,4-benzoxazinone-triazole conjugates, highlighting its applicability to related heterocyclic systems. nih.govfrontiersin.org

Table 4: General Strategy for CuAAC Click Chemistry with Benzothiazinone

| Benzothiazinone Precursor | Click Reaction Partner | Typical Conditions | Product |

|---|---|---|---|

| 1-(Prop-2-yn-1-yl)-benzothiazin-2-one (Alkyne) | Azide (R-N3) | CuSO4, Sodium Ascorbate, Solvent (tBuOH/H2O) | 1-((1-(R)-1H-1,2,3-triazol-4-yl)methyl)-benzothiazin-2-one |

| 1-(2-Azidoethyl)-benzothiazin-2-one (Azide) | Terminal Alkyne (R-C≡CH) | CuSO4, Sodium Ascorbate, Solvent (tBuOH/H2O) | 1-(2-(4-(R)-1H-1,2,3-triazol-1-yl)ethyl)-benzothiazin-2-one |

Ring Expansion and Contraction Methodologies Involving the this compound Framework

Modifying the core heterocyclic framework through ring expansion or contraction reactions represents an advanced synthetic strategy to access novel, structurally diverse scaffolds from this compound. These transformations can lead to the formation of five-membered or seven-membered heterocyclic systems, respectively.

Ring Contraction

The 1,4-benzothiazine ring system is known to be susceptible to ring contraction to form the more stable 1,3-benzothiazole (a five-membered ring fused to benzene). beilstein-journals.orgnih.gov This transformation is typically induced by nucleophiles and involves the cleavage of the S-C4 bond. beilstein-journals.org For instance, the reaction of 2-benzoyl-1,4-benzothiazin-3-one with methyl chloroacetate under phase-transfer catalysis conditions has been reported to undergo a ring transformation, leading to 1-methoxycarbonylmethyl-1,3-benzothiazol-2-one. imist.ma Similarly, treatment of certain pyrrolo[2,1-c] researchgate.netnih.govbenzothiazine derivatives with nucleophiles like alkanols or amines results in a 1,4-thiazine ring contraction to yield pyrrolo[2,1-b] mdpi.comresearchgate.netbenzothiazoles. beilstein-journals.orgnih.gov This process involves an initial nucleophilic attack, followed by S-C bond cleavage and subsequent intramolecular cyclization to form the five-membered benzothiazole (B30560) ring.

Ring Expansion

Methodologies for expanding the six-membered thiazine (B8601807) ring to a seven-membered thiazepine ring are less common but represent a valuable synthetic goal for accessing pharmacologically relevant scaffolds like benzothiazepines. nih.gov General strategies for ring expansion could be adapted to the this compound framework. One potential approach involves the conversion of the C-2 carbonyl group into a different functional group that can facilitate rearrangement. For example, conversion of the C-2 ketone to an oxime, followed by a Beckmann rearrangement, could potentially lead to a seven-membered lactam. Another strategy could involve the synthesis of a precursor with an exocyclic functional group at the C-4 position that could participate in a ring-expanding rearrangement, such as a Tiffeneau–Demjanov rearrangement. While specific examples starting directly from this compound are not widely reported, the synthesis of related dibenzo[c,e] rsc.orgresearchgate.netmdpi.comthiadiazepines demonstrates the feasibility of constructing seven-membered rings fused to aromatic systems. researchgate.net

Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar Studies for 1,4 Dihydro 2h 3,1 Benzothiazin 2 One Derivatives

Analysis of Structural Modifications and Their Impact on Modulated Biological Activity Profiles

The biological activity of the 3,1-benzothiazinone scaffold is profoundly influenced by structural modifications at various positions of its bicyclic core. Extensive research, particularly in the context of their potent antitubercular properties, has elucidated key structure-activity relationships. nih.govnih.gov These compounds have been identified as a promising class of agents against multidrug-resistant (MDR) and extensively drug-resistant (XDR) tuberculosis. nih.gov

The primary mechanism of action for many potent benzothiazinones involves the inhibition of the decaprenylphosphoryl-β-D-ribose 2′-epimerase (DprE1), an essential enzyme in the synthesis of the mycobacterial cell wall. nih.govnih.govresearchgate.net SAR studies have revealed that specific substitutions are critical for this inhibitory activity.

Key findings from SAR studies include:

Position 8: The presence of a strong electron-withdrawing group, typically a nitro (NO₂) group, at the C8 position is a hallmark of highly potent antitubercular benzothiazinones. This feature is considered essential for the mechanism-based covalent inhibition of the DprE1 enzyme. researchgate.net

Position 6: Substitution at the C6 position, often with a trifluoromethyl (CF₃) group, generally enhances the compound's potency. researchgate.net

Position 2: The C2 position allows for significant chemical diversification. Introducing various substituents, such as N-alkyl chains or heterocyclic rings (e.g., piperazine, piperidine), can modulate the compound's potency, selectivity, and pharmacokinetic properties. researchgate.net For instance, the introduction of a piperazine-containing moiety led to the development of PBTZ169, a preclinical candidate with improved potency and safety profiles compared to earlier leads like BTZ043. acs.org

Sulfur Oxidation: Oxidation of the sulfur atom in the thiazine (B8601807) ring to a sulfoxide (B87167) (BTZ-SO) was found to retain impressive activity against M. tuberculosis. However, further oxidation to the sulfone (BTZ-SO₂) resulted in a significant loss of activity, indicating the electronic and steric properties of the sulfur atom are important for the biological effect. acs.org

The antiproliferative activity of 2-aryl-4H-3,1-benzothiazines has also been investigated, with some derivatives showing more beneficial effects than the chemotherapy drug cisplatin (B142131) against certain human cancer cell lines. nih.gov

Table 1: Impact of Structural Modifications on the Biological Activity of 4H-3,1-Benzothiazin-4-one Derivatives

Development and Validation of QSAR Models for Predicting Activity of 1,4-Dihydro-2H-3,1-benzothiazin-2-one Scaffolds

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach used to establish a mathematical correlation between the chemical structures of a series of compounds and their biological activities. nih.gov For benzothiazine derivatives, QSAR studies have been instrumental in understanding the structural requirements for their antimicrobial and anticancer activities.

In another study focusing on 1,4-benzothiazine derivatives as potential agents for colorectal cancer, a 3D-QSAR model was developed using a pharmacophore-based alignment and the Partial Least Square (PLS) method. nih.gov The resulting model was statistically significant and provided insights into the most important atomic positions within the benzothiazine backbone for anticolon cancer activity. nih.gov

The development of a robust QSAR model involves several key steps:

Data Set Preparation: A diverse set of compounds with accurately measured biological activities is selected. This set is typically divided into a training set for model generation and a test set for external validation.

Descriptor Calculation: A wide range of molecular descriptors (e.g., constitutional, topological, geometric, electrostatic) are calculated for each molecule.

Model Generation: Statistical methods like MLR or PLS are used to build a mathematical equation linking the most relevant descriptors to the biological activity.

Validation: The model's statistical significance, robustness, and predictive power are rigorously assessed through internal (e.g., cross-validation, Q²) and external validation using the test set (e.g., predictive R²). pharmacophorejournal.com

Table 2: Representative Statistical Parameters for QSAR Model Validation

These validated QSAR models serve as powerful predictive tools, enabling the in-silico screening of virtual libraries and guiding the design of new derivatives with potentially enhanced activity. nih.gov

Pharmacophore Elucidation and Ligand-Based Design Principles for this compound Ligands

Pharmacophore modeling is a cornerstone of ligand-based drug design, aiming to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. dovepress.comThis model serves as a 3D query to find novel, structurally diverse compounds with the desired activity. pharmacophorejournal.com A study on 1,4-benzothiazine derivatives for the treatment of colorectal cancer led to the development of a common pharmacophore model, ADHR.26, with a high survival score of 3.828. nih.govThis model identified a specific spatial arrangement of key features necessary for activity against the HT-29 human colon cancer cell line. nih.govThe generated pharmacophore was subsequently used to align the molecules for a predictive 3D-QSAR study. nih.gov The key features commonly identified in pharmacophore models for various bioactive scaffolds include:

Hydrogen Bond Acceptors (A): Typically electronegative atoms like oxygen or nitrogen that can accept a hydrogen bond.

Hydrogen Bond Donors (D): Usually N-H or O-H groups that can donate a proton in a hydrogen bond.

Hydrophobic Regions (H): Non-polar groups, such as alkyl or aryl moieties, that engage in hydrophobic interactions.

Aromatic Rings (R): Planar, cyclic conjugated systems that can participate in π-π stacking or other aromatic interactions.

Positive/Negative Ionizable Features: Groups that are likely to be charged at physiological pH and can form ionic bonds.

The process of pharmacophore elucidation helps medicinal chemists understand the crucial ligand-receptor interactions even in the absence of a known receptor structure. dovepress.comThe resulting models provide clear design principles, guiding the modification of existing ligands or the de novo design of new scaffolds that fit the pharmacophoric requirements, thereby increasing the probability of discovering potent and selective drug candidates.

Table 3: Common Pharmacophoric Features and Their Significance

Rational Design Principles for Optimizing this compound Derivatives as Preclinical Candidates

Rational design is an iterative process that leverages insights from SAR, QSAR, and pharmacophore modeling to design and synthesize new molecules with improved potency, selectivity, and drug-like properties. nih.govmdpi.comThe ultimate goal is to optimize a lead compound into a preclinical candidate.

For the benzothiazine class, these principles have been successfully applied to generate potent inhibitors for various biological targets. The design of new tetracyclic 1,4-benzothiazines as antimicrobial agents was guided by initial QSAR models that highlighted the importance of specific 3D molecular features. nih.govSimilarly, the development of new 1,3-benzthiazinan-4-one derivatives as selective COX-2 inhibitors involved designing molecules that incorporated a known pharmacophore (a methyl sulfonyl group) onto the novel benzothiazine scaffold. nih.gov The key principles in the rational design of benzothiazinone derivatives include:

Scaffold Decoration: Based on SAR findings, specific functional groups are introduced at key positions of the core scaffold to enhance target interaction. For antitubercular BTZs, this involves maintaining the essential 8-nitro group while exploring diverse substituents at the 2-position to optimize efficacy and safety. researchgate.net2. Bioisosteric Replacement: Replacing certain functional groups with others that have similar physical or chemical properties to improve the compound's ADME (absorption, distribution, metabolism, and excretion) profile without losing potency.

Structure-Based and Ligand-Based Design: When the 3D structure of the target protein is known, molecular docking can be used to predict how designed compounds will bind, guiding further modifications. In the absence of a target structure, ligand-based methods like QSAR and pharmacophore modeling are employed to create a hypothesis of the required structural features for activity. nih.govnih.gov4. Hybridization: Combining the benzothiazine scaffold with other known pharmacologically active moieties into a single molecule to achieve synergistic or dual-acting effects. This strategy was employed in designing thiadiazole-benzothiazine hybrids as potential acetylcholinesterase inhibitors. mdpi.com By systematically applying these principles, researchers can move from an initial hit compound to a highly optimized preclinical candidate, fine-tuning the structure to maximize therapeutic benefit.

Table of Mentioned Compounds

Mechanistic Investigations of 1,4 Dihydro 2h 3,1 Benzothiazin 2 One Interactions with Biological Systems

Elucidation of Molecular Targets and Binding Modes of 1,4-Dihydro-2H-3,1-benzothiazin-2-one Analogs

Understanding the precise molecular targets and the nature of the chemical interactions between this compound analogs and their biological counterparts is fundamental to explaining their pharmacological activities. Researchers have identified key enzymes and receptors with which these compounds interact, revealing both covalent and non-covalent binding mechanisms.

A primary and well-characterized target of this compound analogs, particularly the 8-nitro-substituted benzothiazinones (BTZs), is the enzyme Decaprenylphosphoryl-β-D-ribose 2′-epimerase (DprE1). nih.govresearchgate.net This flavoenzyme is essential for the biosynthesis of the mycobacterial cell wall in Mycobacterium tuberculosis. nih.govplos.org DprE1, in conjunction with DprE2, catalyzes the epimerization of decaprenylphosphoryl-β-D-ribose (DPR) to decaprenylphosphoryl-β-D-arabinofuranose (DPA), which is the sole precursor for the synthesis of critical cell wall components like arabinogalactan and lipoarabinomannan. nih.gov

The inhibition of DprE1 by BTZ analogs such as BTZ043 and PBTZ169 is a highly potent and irreversible process. researchgate.net The mechanism hinges on the presence of a nitro group on the benzothiazinone scaffold. nih.gov This nitro group is reduced by the flavoenzyme DprE1 to a nitroso derivative. nih.gov Subsequently, this reactive intermediate forms a covalent semimercaptal bond with a crucial cysteine residue (Cys387) within the active site of DprE1. nih.gov This covalent modification inactivates the enzyme, thereby halting the production of DPA and disrupting cell wall synthesis. nih.govnih.gov The essentiality of the nitro group for this covalent inhibition mechanism has been demonstrated by structure-activity relationship (SAR) studies, where its replacement with other functional groups led to a significant loss of antimycobacterial activity. nih.gov

| Compound | Target Enzyme | Inhibition Mechanism | Key Residue Interaction |

| PBTZ169 | DprE1 | Covalent | Cys387 |

| BTZ043 | DprE1 | Covalent | Cys387 |

| PyrBTZ01 | DprE1 | Non-covalent | Not specified |

| PyrBTZ02 | DprE1 | Non-covalent | Not specified |

Beyond their antimicrobial properties, derivatives of the benzothiazinone scaffold have been investigated for their potential in treating neurological disorders. Specifically, certain 4H-3,1-benzothiazin-4-ones have been identified as dual-target-directed drugs that inhibit monoamine oxidase B (MAO-B) and antagonize the adenosine A2A receptor (A2AAR). nih.govresearchgate.net Both MAO-B inhibition and A2AAR blockade are considered promising strategies for the treatment of neurodegenerative conditions such as Parkinson's disease. researchgate.net A series of 2H-1,4-benzothiazin-3(4H)-ones, which are structurally related, have also been shown to be potent inhibitors of human MAO-B, with some exhibiting IC50 values in the low nanomolar range. nih.gov These compounds generally show greater potency for MAO-B over the MAO-A isoform. nih.gov Molecular docking studies have been employed to understand the binding modes of these compounds within the MAO active site. nih.gov

The A2A adenosine receptor (A2AAR) is a G-protein coupled receptor (GPCR) that has been identified as a target for some benzothiazinone derivatives. researchgate.net Antagonism of this receptor is a therapeutic strategy, and understanding the binding mechanisms of ligands is crucial. nih.gov While specific binding studies for this compound itself with A2AAR are not detailed in the provided context, related benzothiazinones have been developed as A2AAR antagonists. researchgate.net

| Compound Class | Target Receptor/Enzyme | Activity | Therapeutic Area |

| 4H-3,1-benzothiazin-4-ones | MAO-B and A2AAR | Dual inhibitor/antagonist | Parkinson's Disease |

| 2H-1,4-benzothiazin-3(4H)-ones | MAO-B | Potent inhibitors | Neurological Disorders |

The interaction of this compound analogs with their biological targets can occur through either covalent or non-covalent mechanisms, a distinction that significantly influences their pharmacological profile.

Covalent Binding: The most prominent example of covalent binding is the interaction of 8-nitro-benzothiazinones with DprE1. nih.gov As previously described, the enzymatic reduction of the nitro group facilitates the formation of an irreversible covalent bond with the Cys387 residue in the enzyme's active site. nih.gov This leads to the inactivation of DprE1 and is the basis for the potent bactericidal activity of compounds like PBTZ169. nih.govplos.org

Non-Covalent Binding: In contrast, benzothiazinone analogs that lack the critical 8-nitro group can act as non-covalent inhibitors of DprE1. nih.gov For instance, pyrrole-benzothiazinones (PyrBTZ) have been synthesized and shown to retain significant antimycobacterial activity by inhibiting DprE1 non-covalently. nih.gov These compounds, such as PyrBTZ01, exhibit inhibitory concentrations in the low micromolar range but are less potent than their nitro-containing counterparts. nih.gov This suggests that while covalent bond formation is crucial for the high potency of compounds like PBTZ169, the benzothiazinone scaffold itself can engage in non-covalent interactions within the DprE1 active site sufficient for inhibition. nih.gov Similarly, the inhibition of MAO-B by benzothiazinone derivatives is also presumed to be a non-covalent interaction. nih.gov

Cellular Pathway Modulation by this compound Derivatives

The interaction of this compound derivatives with their molecular targets initiates a cascade of events that modulate cellular pathways. This modulation is the basis for their observed antimicrobial and anti-inflammatory effects.

The primary mechanism of antimicrobial action for the most potent benzothiazinone analogs against Mycobacterium tuberculosis is the direct interference with cell wall biosynthesis. nih.govresearchgate.net By inhibiting DprE1, these compounds block the formation of DPA, the essential precursor for arabinan synthesis. bham.ac.uk Arabinans are major components of arabinogalactan and lipoarabinomannan, which are critical structural elements of the mycobacterial cell wall. nih.gov The disruption of this pathway compromises the integrity of the cell wall, leading to cell lysis and bacterial death. bham.ac.uk This targeted action makes DprE1 an attractive and vulnerable target for antitubercular drug development. nih.gov The efficacy of these compounds against multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of M. tuberculosis highlights the novelty and importance of this mechanism. nih.gov In addition to their antimycobacterial properties, various derivatives of 1,4-benzothiazine have been synthesized and screened for broader antimicrobial activity against other Gram-positive and Gram-negative bacteria, as well as fungi, indicating the potential for this chemical scaffold in developing a range of anti-infective agents. nih.gov

Certain derivatives of the broader benzothiazine class have demonstrated anti-inflammatory properties. For example, some 1,2-benzothiazine derivatives have been shown to act as inhibitors of cyclooxygenase-2 (COX-2), an enzyme induced during inflammation that catalyzes the synthesis of prostaglandins. nih.gov Selective inhibition of COX-2 is a common strategy for anti-inflammatory drugs. nih.gov While not 1,4-dihydro-2H-3,1-benzothiazin-2-ones, these findings within the larger benzothiazine family suggest a potential for anti-inflammatory activity. Furthermore, structurally related 2H-1,4-benzoxazin-3(4H)-one derivatives have been shown to exert anti-inflammatory effects in microglial cells by activating the Nrf2-HO-1 signaling pathway and reducing the production of pro-inflammatory mediators like nitric oxide (NO), interleukin-1β (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-α (TNF-α). nih.gov This indicates that related heterocyclic structures can modulate key inflammatory pathways, although specific studies on the anti-inflammatory mechanisms of this compound itself are needed to confirm this activity.

Anti-Cancer Activity Pathways and Apoptosis Induction Mechanisms

The anti-cancer properties of compounds based on the 1,4-benzothiazine scaffold are a subject of significant research. These derivatives have been shown to exert cytotoxic and antiproliferative effects against various human cancer cell lines. nih.gov The mechanisms underlying this activity are multifaceted, primarily revolving around the induction of apoptosis, or programmed cell death, a critical process for maintaining tissue homeostasis. mdpi.com

Derivatives of 1,4-benzothiazine have been demonstrated to trigger apoptosis through a complex series of biochemical events. nih.gov In vitro studies on mouse thymocytes revealed that these analogs can activate both extrinsic (death receptor-mediated) and intrinsic (mitochondria-mediated) apoptotic pathways. mdpi.comnih.gov Key events in this process include the activation of specific enzymes such as phosphatidylcholine-specific phospholipase C and acidic sphingomyelinase, leading to the generation of ceramide, a lipid messenger involved in stress signaling. nih.gov

Further downstream, the induction of apoptosis by 1,4-benzothiazine analogs is associated with a loss of mitochondrial membrane potential (ΔΨm) and the subsequent release of cytochrome c from the mitochondria into the cytoplasm. nih.gov This event is a crucial step in the intrinsic apoptotic pathway, as released cytochrome c contributes to the formation of the apoptosome and the activation of initiator caspases. Research has confirmed the activation of caspase-8 (an initiator caspase in the extrinsic pathway), caspase-9 (an initiator caspase in the intrinsic pathway), and caspase-3 (a key executioner caspase) following treatment with these compounds. nih.govresearchgate.net The activation of executioner caspases like caspase-3 leads to the cleavage of critical cellular substrates, including poly (ADP-ribose) polymerase (PARP), culminating in DNA fragmentation and the morphological changes characteristic of apoptosis. mdpi.com

Structure-activity relationship analyses indicate that the apoptotic efficacy of 1,4-benzothiazine derivatives can be modulated by several structural features. These include the oxidation state of the sulfur atom within the thiazine (B8601807) ring, the presence of a carbonyl group, and the nature and position of side-chain substituents. nih.gov Certain synthetic chalcone derivatives, which share structural motifs with some biologically active compounds, are known to influence signaling pathways like PI3K/Akt, JAK/STAT, and NF-κB, which are critical for tumor cell proliferation and survival. ejmo.org The inhibition of such pathways can sensitize cancer cells to apoptotic stimuli.

| Pathway Component | Observation | Significance | Reference |

|---|---|---|---|

| Enzyme Activation | Activation of phosphatidylcholine-specific phospholipase C and acidic sphingomyelinase. | Leads to ceramide generation, a pro-apoptotic signal. | nih.gov |

| Mitochondrial Events | Loss of mitochondrial membrane potential (ΔΨm) and release of cytochrome c. | Triggers the intrinsic apoptotic pathway. | nih.gov |

| Caspase Cascade | Activation of initiator caspases (caspase-8, caspase-9) and executioner caspases (caspase-3). | Executes the final stages of apoptosis by cleaving cellular proteins. | nih.govresearchgate.net |

| Signaling Pathways | Potential inhibition of pro-survival pathways such as PI3K/Akt and NF-κB. | Reduces cell proliferation and enhances sensitivity to apoptosis. | ejmo.org |

Other Biologically Relevant Modulatory Activities (e.g., Antioxidant, Aldose Reductase Inhibition, Acetylcholinesterase Inhibition)

Beyond anti-cancer effects, the this compound scaffold and its derivatives have been investigated for a range of other modulatory activities with therapeutic potential.

Antioxidant Activity Many benzothiazine derivatives have demonstrated notable antioxidant properties. researchgate.net Antioxidant activity is the ability of a compound to neutralize harmful reactive oxygen species (ROS), which are byproducts of normal metabolism and can cause significant cellular damage through lipid peroxidation and modification of proteins and nucleic acids. mdpi.comnih.gov The antioxidant capacity of these compounds is often evaluated using in vitro assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay and the ferric reducing antioxidant power (FRAP) assay. nih.govnih.gov The presence of the benzothiazine core is believed to contribute to this free radical scavenging ability, which is a crucial mechanism for protecting cells from oxidative stress. researchgate.net

Aldose Reductase Inhibition Aldose reductase is the first and rate-limiting enzyme in the polyol pathway, which converts glucose to sorbitol. mdpi.comunits.it Under hyperglycemic conditions, such as in diabetes mellitus, the increased activity of this pathway is implicated in the pathogenesis of long-term diabetic complications, including neuropathy, nephropathy, and retinopathy. mdpi.comnih.gov Consequently, aldose reductase inhibitors (ARIs) are considered a promising therapeutic approach. Benzothiadiazine derivatives have been identified as potent and selective inhibitors of aldose reductase 2 (ALR2). nih.gov For instance, certain derivatives carrying a carbonyl group have shown high inhibitory potency against ALR2 with significant selectivity over the related enzyme aldehyde reductase (ALR1), which is important for avoiding potential side effects. nih.gov

Acetylcholinesterase Inhibition Acetylcholinesterase (AChE) is a critical enzyme in the nervous system responsible for the hydrolysis of the neurotransmitter acetylcholine, thereby terminating synaptic transmission. nih.govmdpi.com The inhibition of AChE is a primary therapeutic strategy for managing the symptoms of Alzheimer's disease, as it increases the availability of acetylcholine in the brain to compensate for the loss of cholinergic neurons. nih.govnih.gov A series of benzothiazin-4-one derivatives have been synthesized and evaluated for their AChE inhibitory activity. nih.gov In vitro tests using rat cerebral cortex and hippocampus have shown that certain compounds in this class exhibit promising AChE inhibition, with some demonstrating IC₅₀ values in the micromolar range. nih.gov Molecular docking studies suggest these inhibitors can interact with key residues in both the catalytic active site (CAS) and the peripheral anionic site (PAS) of the AChE enzyme. hilarispublisher.com

| Activity | Target | Observed Effect | Significance | Reference |

|---|---|---|---|---|

| Antioxidant | Reactive Oxygen Species (ROS) | Free radical scavenging. | Protection against oxidative stress. | researchgate.net |

| Aldose Reductase Inhibition | Aldose Reductase (ALR2) | Potent and selective inhibition (e.g., IC₅₀ = 33.19 nmol/L for a benzothiadiazine derivative). | Potential treatment for diabetic complications. | nih.gov |

| Acetylcholinesterase Inhibition | Acetylcholinesterase (AChE) | Enzyme inhibition (e.g., IC₅₀ = 8.48 μM for a benzothiazinone derivative in rat cortex). | Potential symptomatic treatment for Alzheimer's disease. | nih.gov |

Biotransformation Pathways and Metabolite Profiling of this compound in In Vitro Systems

The study of drug metabolism, or biotransformation, is essential in drug development to understand a compound's metabolic fate and identify its metabolites, which can influence both efficacy and toxicity. dovepress.com In vitro models are widely used for metabolite profiling as they provide a controlled environment to investigate metabolic pathways. diva-portal.org While specific biotransformation studies on this compound are not extensively detailed in the available literature, its metabolic profile can be predicted based on its chemical structure and common metabolic reactions observed for related heterocyclic compounds.

Common in vitro systems for these investigations include human liver microsomes, S9 fractions, and cultured cell lines like HepG2 human hepatoma cells. diva-portal.orgnih.gov These systems contain the primary drug-metabolizing enzymes, particularly the Cytochrome P450 (CYP) superfamily for Phase I reactions and UDP-glucuronosyltransferases (UGTs) for Phase II reactions. Metabolite identification is typically performed using advanced analytical techniques, primarily liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS), which allows for the separation and structural elucidation of metabolites. nih.gov

The biotransformation of this compound is expected to proceed through Phase I and Phase II metabolic reactions.

Phase I Biotransformation: These reactions introduce or expose functional groups on the parent molecule. For the benzothiazinone scaffold, likely pathways include:

Oxidation: Hydroxylation of the aromatic ring is a common metabolic pathway mediated by CYP enzymes. The added hydroxyl group can appear at various positions on the benzene (B151609) ring.

S-Oxidation: The sulfur atom in the thiazine ring is susceptible to oxidation, which would lead to the formation of a sulfoxide (B87167) and subsequently a sulfone.

Hydrolysis: The amide (lactam) bond within the heterocyclic ring could undergo hydrolytic cleavage, opening the ring structure to form an amino acid derivative, such as an N-substituted 2-aminothiophenol (B119425) derivative.

Phase II Biotransformation: These are conjugation reactions where an endogenous molecule is added to the parent drug or its Phase I metabolite, generally increasing water solubility and facilitating excretion.

Glucuronidation: If Phase I oxidation introduces a hydroxyl group, this functional group can be conjugated with glucuronic acid.

Sulfation: A hydroxylated metabolite could also undergo sulfation, where a sulfo group is added.

The resulting metabolites, such as hydroxylated derivatives, sulfoxides, and glucuronide conjugates, would then be identified and quantified to establish a comprehensive metabolic profile. diva-portal.org

| Phase | Reaction Type | Potential Metabolite Structure | Enzymes Involved (Examples) |

|---|---|---|---|

| Phase I | Aromatic Hydroxylation | Hydroxylated benzothiazinone | CYP450 enzymes (e.g., CYP3A4, CYP2D6) |

| S-Oxidation | Benzothiazinone-S-oxide, Benzothiazinone-S,S-dioxide (sulfone) | CYP450 enzymes, Flavin-containing monooxygenases (FMO) | |

| Hydrolysis | Ring-opened N-acetyl-2-aminothiophenol derivative | Hydrolases (e.g., amidases) | |

| Phase II | Glucuronidation | Glucuronide conjugate of a hydroxylated metabolite | UDP-glucuronosyltransferases (UGTs) |

| Sulfation | Sulfate conjugate of a hydroxylated metabolite | Sulfotransferases (SULTs) |

Computational Chemistry and Theoretical Studies on 1,4 Dihydro 2h 3,1 Benzothiazin 2 One

Quantum Chemical Calculations (e.g., DFT) of Electronic Structure, Reactivity, and Spectroscopic Properties

Quantum chemical calculations, particularly Density Functional Theory (DFT), are pivotal in elucidating the electronic structure, reactivity, and spectroscopic properties of molecules. These calculations provide a theoretical framework to understand and predict the behavior of compounds like 1,4-Dihydro-2H-3,1-benzothiazin-2-one and its analogs.

Theoretical investigations into the electronic properties of benzothiazine derivatives have been conducted to understand their charge transfer characteristics. For instance, in some benzothiazine derivatives, the highest occupied molecular orbitals (HOMO) and lowest unoccupied molecular orbitals (LUMO) are distributed on the benzothiazine moiety, indicating that this part of the molecule is crucial for its electronic transitions researchgate.net. The energy gap between the HOMO and LUMO is a critical parameter in determining the chemical reactivity and kinetic stability of a molecule.

In a study of a derivative, (2Z)-2-(2,4-dichlorobenzylidene)-4-nonyl-3,4-dihydro-2H-1,4-benzothiazin-3-one, DFT calculations using the B3LYP functional and 6-311G(d,p) basis set were performed to generate the optimized structure in the gas phase nih.gov. The HOMO and LUMO are important for understanding the electron-donating and electron-accepting capabilities of a molecule, respectively nih.gov.

The reactivity of a molecule can be further understood through the analysis of its molecular electrostatic potential (MEP), which identifies the electron-rich and electron-poor regions of a molecule. This information is valuable for predicting how the molecule will interact with biological targets. While specific MEP studies on this compound are not widely available, DFT studies on related heterocyclic systems have demonstrated the utility of this approach in identifying sites for electrophilic and nucleophilic attack.

Theoretical spectroscopic properties, such as infrared (IR) and nuclear magnetic resonance (NMR) spectra, can also be calculated using DFT. These theoretical spectra can be compared with experimental data to confirm the structure of synthesized compounds and to aid in the interpretation of experimental results. For various benzothiazine derivatives, DFT calculations have been shown to reproduce experimental geometrical parameters with good accuracy researchgate.net.

Table 1: Theoretical Electronic Properties of a 1,4-Dihydro-2H-1,4-benzothiazin-3-one Derivative

| Parameter | Description | Reference |

| HOMO | Highest Occupied Molecular Orbital; acts as an electron donor. | nih.gov |

| LUMO | Lowest Unoccupied Molecular Orbital; acts as an electron acceptor. | nih.gov |

| Energy Gap | The difference in energy between the HOMO and LUMO, related to chemical reactivity. | nih.gov |

Note: This data is for a derivative and is presented to illustrate the application of quantum chemical calculations to the benzothiazine scaffold.

Conformational Analysis and Molecular Dynamics Simulations of this compound and its Complexes

Conformational analysis and molecular dynamics (MD) simulations are powerful computational techniques used to study the dynamic behavior of molecules and their complexes over time. These methods provide insights into the flexibility of molecules, their preferred conformations, and the stability of their interactions with biological targets.

The conformation of the dihydrothiazine ring in benzothiazine derivatives has been a subject of theoretical and experimental studies. For example, in the crystal structure of (2Z)-2-(2,4-dichlorobenzylidene)-4-nonyl-3,4-dihydro-2H-1,4-benzothiazin-3-one, the dihydrothiazine ring adopts a screw-boat conformation nih.gov. In another derivative, (2Z,3Z)-3,4-Dihydro-2H-1,4-benzothiazine-2,3-dione dioxime dihydrate, the thiazine (B8601807) ring adopts an envelope conformation nih.gov. These findings highlight the conformational flexibility of the benzothiazine core, which can be crucial for its interaction with various biological targets.

MD simulations can be employed to study the stability of ligand-protein complexes. For instance, in a study of benzimidazole and benzothiazole (B30560) derivatives as potential inhibitors of SARS-CoV-2 proteins, MD simulations were run for 100 nanoseconds to analyze the root-mean-square deviation (RMSD) values, which provide an estimate of the complex's stability nih.gov. Lower RMSD values are indicative of greater stability nih.gov. Such simulations can reveal key interactions, like hydrogen bonds and hydrophobic interactions, that contribute to the binding affinity and stability of the complex. While specific MD simulation studies on this compound are not extensively documented, the application of this technique to related scaffolds demonstrates its utility in drug design.

The stability of the most active molecule in a series of 1,4-benzothiazine-3-one containing bisamide derivatives was assessed using MD simulation to understand its dynamic behavior within the active site of the target protein frontiersin.org.

Table 2: Conformational Features of 1,4-Benzothiazine Derivatives

| Derivative | Ring Conformation | Method | Reference |

| (2Z)-2-(2,4-dichlorobenzylidene)-4-nonyl-3,4-dihydro-2H-1,4-benzothiazin-3-one | Screw-boat | X-ray Crystallography | nih.gov |

| (2Z,3Z)-3,4-Dihydro-2H-1,4-benzothiazine-2,3-dione dioxime dihydrate | Envelope | X-ray Crystallography | nih.gov |

Molecular Docking for Ligand-Target Interaction Prediction and Binding Mode Analysis

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used in drug design to predict the binding mode and affinity of a small molecule ligand to the active site of a target protein.

Several studies have utilized molecular docking to investigate the potential of benzothiazine and benzothiazinone derivatives as inhibitors of various enzymes and receptors. For example, in a study focused on designing novel antibacterial agents, 1,4-benzothiazine-based bisamide derivatives were designed and their molecular modeling showed better docking scores compared to the natural product actinonin when targeting bacterial peptide deformylase (PDF) frontiersin.org. The analysis of the docking results considered the least binding energy and the specific ligand-receptor interactions frontiersin.org.

In another study, novel benzothiazinone derivatives were designed, and their docking scores were calculated to predict their biological activities nih.gov. The docking scores, along with the predicted activities from a 3D QSAR model, were used to identify the most promising compounds nih.gov. For instance, a derivative with a 3-methyl substituent showed the highest docking score of -11.2 nih.gov.

Molecular docking studies have also been employed to explore the binding of benzothiazole-based metal complexes to various protein targets, including those associated with human coronavirus, breast cancer, SARS-CoV-2, and Alzheimer's disease nih.gov. These studies help in understanding the potential therapeutic applications of these compounds by revealing their binding interactions at a molecular level nih.gov.

Table 3: Example of Molecular Docking Scores for Benzothiazinone Derivatives

| Compound Substituent | Docking Score (kcal/mol) | Predicted Activity | Reference |

| 3-methyl | -11.2 | 10.78 | nih.gov |

| 3,5-dimethyl | -11.1 | 10.667 | nih.gov |

| 3-chloro | -10.9 | 10.774 | nih.gov |

| 3,5-difluoro | -10.5 | 10.795 | nih.gov |

Note: The predicted activity is a calculated value from a 3D QSAR model.

In Silico ADMET Prediction and Druglikeness Assessments of this compound Analogs

In silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction and druglikeness assessments are crucial steps in the early stages of drug discovery to filter out compounds with unfavorable pharmacokinetic properties. These computational methods help in prioritizing candidates that are more likely to succeed in clinical trials.

The druglikeness of a compound is often assessed using rules such as Lipinski's Rule of Five, which provides a set of guidelines for the physicochemical properties of orally active drugs. These rules consider parameters like molecular weight, lipophilicity (logP), and the number of hydrogen bond donors and acceptors nih.gov. For a series of 2-hydroxy benzothiazole-linked 1,3,4-oxadiazole derivatives, all compounds were found to comply with the Lipinski rule of 5, suggesting good druglikeness properties nih.gov.

ADME properties of benzothiazinone derivatives have been calculated using computational models nih.gov. For instance, the partition coefficient (Log P) should ideally be less than 5, and the molecular weight should be below 500 g/mol nih.gov. The number of rotatable bonds is another important parameter for good bioavailability nih.gov.

The pharmacokinetic properties of synthesized benzothiazine-3-one derivatives have been analyzed using tools like SwissADME, and toxicity predictions have been made using servers like ProTox-II frontiersin.org. These in silico tools provide valuable information on properties such as gastrointestinal absorption, blood-brain barrier penetration, and potential toxicity, which are critical for the development of safe and effective drugs.

Table 4: Lipinski's Rule of Five Parameters for Druglikeness Assessment

| Parameter | Guideline | Importance |

| Molecular Weight | < 500 g/mol | Affects absorption and distribution. |

| Log P (Lipophilicity) | < 5 | Influences solubility and membrane permeability. |

| Hydrogen Bond Donors | < 5 | Impacts solubility and binding. |

| Hydrogen Bond Acceptors | < 10 | Affects solubility and binding. |

Virtual Screening and Ligand-Based Drug Design Utilizing the this compound Scaffold

Virtual screening is a computational technique used in drug discovery to search large libraries of small molecules in order to identify those structures which are most likely to bind to a drug target, typically a protein receptor or enzyme. Ligand-based drug design, on the other hand, relies on the knowledge of other molecules that bind to the biological target of interest.

The 1,4-benzothiazine scaffold is considered a valuable template in medicinal chemistry and drug design due to its wide range of biological activities researchgate.net. This scaffold can be utilized in virtual screening campaigns to identify new hit compounds. For instance, a virtual combinatorial library of 140 million drug-like compounds was generated and screened in silico against the cannabinoid type II receptor (CB2) nih.gov. This demonstrates the power of using a versatile scaffold to generate chemical diversity for hit discovery nih.gov.

High-throughput virtual screening (HTVS) has been used to screen large chemical databases like the ChemBridge library to identify novel inhibitors for specific targets nih.gov. In one such study, around 0.75 million compounds were screened against EGFR kinase, leading to the identification of promising candidates nih.gov. The this compound scaffold, with its unique structural features, could be included in such libraries for screening against a variety of therapeutic targets.

Ligand-based drug design approaches, such as pharmacophore modeling and quantitative structure-activity relationship (QSAR) studies, can also be applied to the this compound scaffold. By analyzing a set of known active compounds containing this scaffold, a pharmacophore model can be developed to define the essential structural features required for biological activity. This model can then be used to screen virtual libraries for new compounds that fit the pharmacophore, or to guide the optimization of existing leads.

Advanced Spectroscopic and Analytical Methodologies for Research on 1,4 Dihydro 2h 3,1 Benzothiazin 2 One

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Conformational Dynamics

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous structural determination of benzothiazinone derivatives. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of individual atoms, allowing for the verification of the core structure and the position of various substituents.

Detailed research findings from ¹H NMR spectra of substituted benzothiazinones reveal characteristic signals for the aromatic protons, as well as for substituents on the nitrogen atom or the benzothiazinone core. For instance, in halogenated non-nitro benzothiazinones, aromatic proton signals typically appear as multiplets in the range of δ 7.29–7.65 ppm. nih.gov Similarly, ¹³C NMR spectroscopy is used to identify all carbon atoms in the molecule, with the carbonyl carbon of the thiazinone ring showing a characteristic downfield shift. nih.govresearchgate.net

Beyond static structure elucidation, NMR is employed to study the conformational dynamics of these molecules. Variable temperature ¹³C NMR studies on derivatives like BTZ043 have been used to investigate rotational barriers around specific bonds, such as the bond connecting a piperidine side chain to the C2 position of the benzothiazinone scaffold. researchgate.netconsensus.app These studies revealed two distinct conformers and allowed for the calculation of the energy barrier for their interconversion, providing crucial insights into the molecule's flexibility and dynamic behavior in solution. researchgate.net

| Compound | Nucleus | Solvent | Chemical Shift (δ ppm) and Coupling Constants (J Hz) | Reference |

|---|---|---|---|---|

| 5-Fluoro-2-(4-ethoxycarbonylpiperazine-1-yl)-1,3-benzothiazin-4-one (2a) | ¹H NMR | DMSO-d₆ | 7.65 (td, J = 8.1, 5.0 Hz, 1H, aromatic CH), 7.46 (d, J = 8.0 Hz, 1H, aromatic CH), 7.29 (ddd, J = 11.2, 8.2, 0.9 Hz, 1H, aromatic CH), 4.08 (q, J = 7.1 Hz, 2H, ethyl CH₂), 3.93–3.67 (m, 4H, piperazinyl CH₂), 3.59–3.46 (m, 4H, piperazinyl CH₂), 1.21 (t, J = 7.1 Hz, 3H, ethyl CH₃) | nih.gov |

| 2-{(1-(3-iodophenyl)-1H-1,2,3-triazol-4-yl(methyl)amino}-BTZ (17) | ¹³C NMR | CDCl₃ | 166.1, 163.6, 144.1, 142.8, 138.2, 137.6, 134.3, 133.7, 131.3, 130.0 (q, J = 35.2 Hz), 129.5, 126.6, 126.2 (d, J = 2.6 Hz), 122.5 (q, J = 273.2 Hz), 122.2, 119.8, 94.6, 46.6, 37.1 | nih.gov |

| 4-((5-mercapto-4-phenyl-4H-1, 2, 4-triazol-3-yl)methyl)-2H- benzo[b] nih.govresearchgate.netthiazin-3(4H)-one (5a) | ¹³C NMR | DMSO-d₆ | 38.9, 56.0, 124.5, 125.2, 125.3, 128.4, 129.0, 133.0, 133.9, 135.0, 135.7, 157.0, 166.7 | researchgate.net |

Mass Spectrometry (MS) Applications in Reaction Mechanism Elucidation and Metabolite Identification

Mass spectrometry (MS) is a powerful tool for determining the molecular weight and elemental composition of 1,4-dihydro-2H-3,1-benzothiazin-2-one and its derivatives. High-Resolution Mass Spectrometry (HRMS), often coupled with electrospray ionization (ESI), provides highly accurate mass measurements, which are critical for confirming the identity of newly synthesized compounds. nih.govnih.gov

In the context of reaction mechanisms, MS can be used to identify intermediates and byproducts, offering insights into the synthetic pathway. The fragmentation patterns observed under electron impact (EI) or collision-induced dissociation (CID) provide structural information about the molecule. Studies on related benzothiazine structures have shown characteristic fragmentation pathways, such as the loss of a carbonyl group (CO) to yield a 1,4-benzothiazine ion, which helps in confirming the core structure. nih.gov

Furthermore, MS plays a crucial role in drug metabolism and pharmacokinetic (DMPK) studies. ijpras.com Liquid chromatography-mass spectrometry (LC-MS) is the primary technique used to identify and quantify metabolites of benzothiazinone-based drug candidates in biological matrices. For example, in studies of the antitubercular agent BTZ-043, mass spectrometry was used to measure the levels of the parent compound (M0) and its primary metabolite (M1) within granulomas, providing essential information on the drug's distribution and metabolic fate in vivo. nih.gov This capability is vital for understanding the complete pharmacological profile of a potential drug. ijpras.com

X-ray Crystallography for Ligand-Target Complex Analysis, Stereochemical Assignment, and Solid-State Structure Determination

X-ray crystallography provides definitive, three-dimensional structural information of molecules in the solid state. This technique has been extensively applied to derivatives of this compound to determine their precise molecular geometry, conformational preferences, and intermolecular interactions.

Crystallographic studies have revealed that the central dihydrothiazine ring can adopt various conformations, including screw-boat, envelope, and conformations intermediate between twist-boat and half-chair. nih.govnih.govnih.govnih.gov For example, the structure of (2Z)-2-Benzylidene-4-n-butyl-3,4-dihydro-2H-1,4-benzothiazin-3-one shows the benzothiazine fragment in a screw boat conformation. nih.gov These studies also provide precise bond lengths, bond angles, and dihedral angles, confirming the connectivity and stereochemistry of the molecule. nih.govnih.gov

In drug discovery, X-ray crystallography is critical for analyzing ligand-target complexes. The crystal structure of the enzyme DprE1 in complex with benzothiazinone inhibitors like PBTZ169 has been determined (PDB code: 4NCR), revealing the covalent bond formation between the drug and a cysteine residue in the active site. plos.orgnih.gov This information is invaluable for understanding the mechanism of action and for the rational design of new, more potent inhibitors. nih.gov

| Compound | Formula | Crystal System | Space Group | Cell Parameters | Reference |

|---|---|---|---|---|---|

| 5-Fluoro-2-(4-ethoxycarbonylpiperazine-1-yl)-1,3-benzothiazin-4-one hydrate (2a · H₂O) | C₁₅H₁₈FN₃O₄S | Monoclinic | P2₁/c | a = 10.659(2) Å, b = 21.099(4) Å, c = 7.4526(15) Å, β = 107.77(3)° | nih.gov |

| (2Z)-2-Benzylidene-4-n-butyl-3,4-dihydro-2H-1,4-benzothiazin-3-one | C₁₉H₁₉NOS | Triclinic | P-1 | a = 8.7717 (13) Å, b = 8.8631 (13) Å, c = 12.3184 (16) Å, α = 88.283 (9)°, β = 82.302 (9)°, γ = 60.895 (8)° | nih.gov |

| (2Z,3Z)-3,4-Dihydro-2H-1,4-benzothiazine-2,3-dione dioxime dihydrate | C₈H₇N₃O₂S·2H₂O | Orthorhombic | Pbca | a = 9.1636 (18) Å, b = 9.8195 (18) Å, c = 24.165 (4) Å | nih.gov |

| (Z)-2-benzylidene-4-methyl-2H-benzo[b] nih.govresearchgate.netthiazin-3(4H)-one | C₁₆H₁₃NOS | Monoclinic | P2₁/n | a = 9.1497 (3) Å, b = 14.7052 (5) Å, c = 10.0037 (3) Å, β = 97.051 (1)° | nih.gov |

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis and Intermolecular Interactions

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, is routinely used to identify the functional groups present in this compound and its analogs. The spectra provide a molecular fingerprint that is useful for structural confirmation and for studying intermolecular interactions like hydrogen bonding.

Key characteristic vibrational bands include:

N-H Stretching: A prominent band typically observed in the region of 3294-3340 cm⁻¹ for the secondary amine within the thiazinone ring. researchgate.net

C=O Stretching: A strong absorption band for the amide carbonyl group is found in the range of 1713-1739 cm⁻¹. researchgate.net The position of this band can be influenced by hydrogen bonding and the electronic nature of substituents.

Aromatic C-H Stretching: These vibrations usually appear above 3000 cm⁻¹. researchgate.net

C=C Stretching: Vibrations associated with the aromatic ring are observed around 1460 cm⁻¹. researchgate.net

FT-IR and Raman spectra are complementary techniques. nih.gov While IR is sensitive to changes in dipole moment, Raman is sensitive to changes in polarizability. In studies of related benzothiazole (B30560) structures, both techniques were used to provide a complete vibrational analysis. researchgate.netnih.gov Analysis of shifts in vibrational frequencies, particularly for the N-H and C=O groups, can provide evidence for the presence and strength of intermolecular hydrogen bonds in the solid state, which often play a crucial role in the crystal packing. nih.goviucr.org

Advanced Chromatographic Techniques (HPLC, GC) for Purity Assessment and Reaction Monitoring in Research Synthesis

Chromatographic techniques are essential for the separation, purification, and analysis of this compound and its derivatives during and after synthesis.

High-Performance Liquid Chromatography (HPLC) is the predominant method for determining the purity of final compounds. nih.gov Due to the relatively low volatility and thermal stability requirements of HPLC, it is well-suited for the analysis of complex organic molecules like benzothiazinones. Purity analysis is a critical quality control step before biological testing to ensure that the observed activity is due to the target compound and not impurities. nih.gov

Gas Chromatography (GC) , while less common for this class of compounds due to their higher molecular weights and potential for thermal degradation, can be used for the analysis of more volatile intermediates or derivatives.

In the synthesis process, Thin-Layer Chromatography (TLC) is widely used for rapid, qualitative monitoring of reaction progress. researchgate.net It allows chemists to track the consumption of starting materials and the formation of products, helping to determine the optimal reaction time. For purification, Column Chromatography and Flash Chromatography on silica gel are standard methods employed to isolate the desired benzothiazinone product from reaction mixtures and byproducts. nih.gov

Future Directions and Emerging Research Avenues for 1,4 Dihydro 2h 3,1 Benzothiazin 2 One in Academic Research

Exploration of Novel Synthetic Methodologies and Biocatalytic Approaches

The synthesis of 1,4-benzothiazine derivatives has evolved significantly, with a growing emphasis on efficiency, sustainability, and diversity. nih.gov Traditional methods often involve the condensation of 2-aminothiophenols with various electrophiles. cbijournal.com Recent advancements, however, are paving the way for more innovative approaches.

Novel Synthetic Routes: Researchers have developed new synthetic pathways to generate a wide variety of BTZ analogues. One such method begins with thiourea (B124793) derivatives, allowing for the formation of the thiazinone ring in a single step. nih.gov Other approaches include the reaction of 2-chloro-1,4-benzothiazin-3-ones with 'push-pull' enamines to create spiro derivatives and 1,3-dicarbonyl compounds. utmb.edu Microwave-assisted multi-component reactions and the use of catalysts like graphene oxide or β-cyclodextrin represent greener and more efficient strategies for synthesizing the 1,4-benzothiazine core. nih.goveurekaselect.com For instance, the cyclocondensation of substituted 2-(2-(2-aminophenyl) disulfanyl)benzenamines with 1,3-dicarbonyl compounds has been successfully achieved using β-cyclodextrin in water, highlighting a move towards environmentally benign synthesis. nih.gov

Biocatalytic Approaches: The use of biocatalysts in synthesizing heterocyclic compounds is a burgeoning field, offering mild reaction conditions and high selectivity. kcl.ac.uk For the 1,4-benzothiazine scaffold, biocatalysts such as baker's yeast have been employed for the oxidative cyclocondensation of 2-aminothiophenols with 1,3-dicarbonyl compounds at ambient temperatures. cbijournal.com Similarly, enzymes like Candida antarctica lipase (B570770) B have demonstrated the ability to catalyze novel reactions for the synthesis of related 1,4-benzoxazinone derivatives, suggesting a potential crossover for biocatalytic synthesis of benzothiazinones. nih.gov These chemo-enzymatic methods hold promise for creating complex molecules in a one-pot process under facile conditions. kcl.ac.uk

Discovery of Undiscovered Biological Activities and Identification of Novel Molecular Targets

While the antitubercular activity of benzothiazinones is their most prominent feature, the broader 1,4-benzothiazine class of compounds exhibits a vast spectrum of pharmacological properties. cbijournal.comresearchgate.netresearchgate.net This diversity suggests that the 1,4-dihydro-2H-3,1-benzothiazin-2-one scaffold may harbor undiscovered biological potential beyond its current applications.

Derivatives of 1,4-benzothiazine have been reported to possess antibacterial, antifungal, anti-inflammatory, antihypertensive, calcium channel blocking, calmodulin antagonistic, antitumor, and antiviral activities. cbijournal.comresearchgate.netnih.gov For example, certain derivatives have shown potent antihypertensive effects in spontaneously hypertensive rats, while others act as calmodulin antagonists. nih.gov The structural similarity of 1,4-benzothiazines to phenothiazines, a class of antipsychotic drugs, points towards potential applications in central nervous system disorders. cbijournal.comresearchgate.net

The primary molecular target identified for the antitubercular BTZs is the DprE1 enzyme, crucial for the synthesis of the mycobacterial cell wall. researchgate.netnih.gov However, the wide array of biological effects seen in related compounds suggests that other molecular targets are likely. Future research could focus on target deconvolution for derivatives showing efficacy in other disease models. For instance, molecular docking studies have explored potential interactions with targets like cyclooxygenase-2 (COX-2) for anti-inflammatory activity, dihydroorotase for antimicrobial effects, and various targets for anticonvulsant properties, such as GABA-Aergic receptors. mdpi.comnih.govmdpi.com The exploration of these alternative targets could unlock new therapeutic applications for this versatile scaffold.

Integration of Artificial Intelligence and Machine Learning in this compound Research and Design

Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery and development, offering powerful tools to accelerate research on scaffolds like this compound. nih.govnih.gov These computational approaches can be applied at various stages, from initial design to predicting pharmacokinetic properties.

Drug Design and Virtual Screening: AI models can analyze vast chemical databases to identify novel compounds with a high likelihood of binding to specific biological targets. nih.gov For benzothiazinone research, ML algorithms can be trained on existing structure-activity relationship (SAR) data to predict the activity of new, unsynthesized analogues. This allows for the prioritization of compounds with the most promising profiles for synthesis, saving time and resources. mdpi.com Transformer-based models, for example, can predict novel drug-target interactions from sequence data alone. mdpi.com

Predicting ADMET Properties: A significant challenge in drug development is predicting a compound's absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile. ML models can be developed to forecast these properties, including crucial parameters like solubility and metabolic stability, early in the design phase. nih.gov By identifying potential liabilities before synthesis, researchers can design benzothiazinone derivatives with more favorable pharmacokinetic characteristics. nih.gov Explainable AI can further help mitigate the "black box" nature of these algorithms, providing transparency and helping researchers understand the basis for the AI's predictions. anr.fr

Development of Advanced Probes and Tool Compounds Based on the this compound Scaffold for Biological Investigations